molecular formula C17H18O B7867791 (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone CAS No. 1146-84-5

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone

Cat. No. B7867791
CAS RN: 1146-84-5
M. Wt: 238.32 g/mol
InChI Key: NYAJIOBEMYMSAE-UHFFFAOYSA-N
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Description

“(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone” is a chemical compound with the molecular formula C17H18O . It has a molecular weight of 238.32422 g/mol . The IUPAC name for this compound is "(4-methylphenyl) (2,4,6-trimethylphenyl)methanone" .


Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) . The SMILES string of this compound is “Cc1ccc(cc1)C(=O)c2c©cc©cc2C”, which can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 538.8±60.0 °C and the predicted density is 1.14±0.1 g/cm3 .

properties

IUPAC Name

(4-methylphenyl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-11-5-7-15(8-6-11)17(18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAJIOBEMYMSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495868
Record name (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone

CAS RN

1146-84-5
Record name (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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